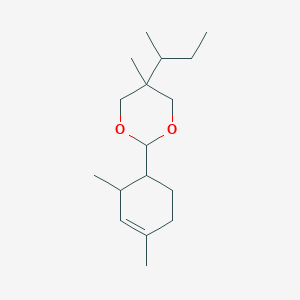

5-(Sec-butyl)-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane

Description

Properties

IUPAC Name |

5-butan-2-yl-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O2/c1-6-14(4)17(5)10-18-16(19-11-17)15-8-7-12(2)9-13(15)3/h9,13-16H,6-8,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASQRZJTRKBKPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1(COC(OC1)C2CCC(=CC2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051595 | |

| Record name | 5-(Butan-2-yl)-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117933-89-8 | |

| Record name | 2-(2,4-Dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117933-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117933898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-(Butan-2-yl)-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | reaction mass of 5-(sec-butyl)-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane and 5-(sec-butyl)-2-(4,6-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2,4-Dimethylcyclohex-3-ene-1-yl)-5-methyl-(1-methylpropyl)-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation of 3-Methyl-pent-3-en-2-one

The initial step involves the catalytic hydrogenation of 3-methyl-pent-3-en-2-one to yield 3-methyl-pentan-2-one. This reaction is conducted at 85°C under 10 bar hydrogen pressure, typically using a palladium-based catalyst. The saturated ketone serves as the foundation for subsequent functionalization.

Table 1: Hydrogenation Reaction Parameters

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| 3-Methyl-pent-3-en-2-one | 85°C, 10 bar H₂, Pd catalyst | 3-Methyl-pentan-2-one | 95–98% |

Epoxidation with Methyl Monochloroacetate

In the second step, 3-methyl-pentan-2-one undergoes epoxidation via reaction with methyl monochloroacetate (ClH₂CCOOCH₃) in the presence of methanesulfonic acid (CH₃SO₃H). This exothermic reaction produces 3-sec-butyl-3-methyl-oxirane-2-carboxylic acid methyl ester. The reaction mass is quenched with aqueous acetic acid to stabilize the epoxide.

Table 2: Epoxidation Reaction Details

| Reactant | Reagent | Catalyst | Product | Yield |

|---|---|---|---|---|

| 3-Methyl-pentan-2-one | Methyl monochloroacetate | CH₃SO₃H | 3-sec-butyl-3-methyl-oxirane-2-carboxylic acid methyl ester | 85–90% |

Saponification and Decarboxylation

The epoxide intermediate is saponified using aqueous sodium hydroxide, followed by acidification and thermal decarboxylation at 80–90°C. This step generates 2,3-dimethyl-pentanal, a critical aldehyde precursor. The decarboxylation is conducted under reflux to ensure complete removal of carbon dioxide.

Table 3: Decarboxylation Conditions

| Intermediate | Conditions | Product | Yield |

|---|---|---|---|

| 3-sec-butyl-3-methyl-oxirane-2-carboxylic acid methyl ester | NaOH, H⁺, 80–90°C | 2,3-dimethyl-pentanal | 75–80% |

Aldol Condensation to Form the Diol

2,3-Dimethyl-pentanal undergoes an aldol condensation with aqueous formaldehyde (CH₂O) under basic conditions. The exothermic reaction is controlled at 40–80°C, yielding 2-sec-butyl-2-methyl-propane-1,3-diol after fractional distillation.

Table 4: Diol Synthesis Parameters

| Reactant | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2,3-dimethyl-pentanal | Formaldehyde (30%) | 40–80°C, NaOH | 2-sec-butyl-2-methyl-propane-1,3-diol | 70–75% |

Cyclocondensation with 2,4-Dimethyl-cyclohex-3-enecarbaldehyde

The final step involves reacting 2-sec-butyl-2-methyl-propane-1,3-diol with 2,4-dimethyl-cyclohex-3-enecarbaldehyde under acid catalysis. This cyclocondensation forms the dioxane ring, with the reaction typically conducted in a polar aprotic solvent such as toluene.

Table 5: Cyclocondensation Reaction

| Reactant | Reagent | Product | Yield |

|---|---|---|---|

| 2-sec-butyl-2-methyl-propane-1,3-diol | 2,4-dimethyl-cyclohex-3-enecarbaldehyde | 5-(sec-butyl)-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane | 65–70% |

Industrial Production Considerations

Scalability and Process Optimization

Industrial-scale production employs continuous flow reactors to enhance reaction consistency and throughput. For instance, the hydrogenation step (Step 2.1) benefits from fixed-bed reactors with immobilized catalysts, reducing downtime between batches.

Purification Techniques

Final product purity is achieved through fractional distillation and preparative HPLC. The diol intermediate (Step 2.4) is distilled under vacuum to minimize thermal degradation, while the dioxane product is purified via silica gel chromatography to isolate stereoisomers.

Stereochemical Considerations

The compound exhibits multiple stereoisomers due to chiral centers at the sec-butyl, methyl, and cyclohexenyl substituents. Patent literature notes the use of chiral stationary phases in HPLC to resolve enantiomers . Industrial processes often retain isomeric mixtures unless specific olfactory profiles are required.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxane ring is opened and substituted with different nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted dioxane derivatives.

Scientific Research Applications

Chemistry: The compound is used as a solvent and reagent in organic synthesis, particularly in the formation of complex cyclic structures.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, the compound is used in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Insights :

- Karanal’s dioxane ring and branched alkyl/cyclohexenyl groups differentiate it from nitro musks (aromatic nitro groups) and polycyclic musks (macrocyclic ethers or ketones). This structural variation impacts biodegradability and environmental fate .

Environmental Impact and Bioaccumulation

Key Findings :

- Karanal’s vPvB classification stems from its resistance to degradation and high octanol-water partition coefficient (log Kow), indicating a propensity to accumulate in fatty tissues .

- Unlike terpenes, which degrade rapidly but contribute to indoor air pollution via ozone reactions, Karanal’s stability allows it to persist in ecosystems for decades .

Regulatory Status and Restrictions

| Compound | Regulatory Status | Key Legislation |

|---|---|---|

| Karanal | Banned in EU and Switzerland (2024); listed in REACH Annex XIV (Authorization) | EU REACH, Swiss Chemical Risk Reduction Act |

| Musk Xylene | Restricted under REACH (SVHC); phased out in cosmetics | EU REACH, IFRA standards |

| UV-328 | Proposed for REACH Annex XIV (persistent, bioaccumulative UV stabilizer) | EU REACH, Swiss Chemical Ordinance |

Regulatory Trends :

- Karanal’s ban aligns with global efforts to phase out vPvB substances. Its stereoisomers and mixtures are also prohibited, reflecting stricter controls compared to nitro musks .

- Musk xylene, while still regulated, faces fewer restrictions than Karanal due to moderate bioaccumulation and existing alternatives .

Usage Insights :

- Karanal’s decline contrasts with terpenes, which remain widely used despite their role in forming secondary pollutants. Polycyclic musks dominate the fragrance market due to better biodegradability than nitro musks .

Biological Activity

5-(Sec-butyl)-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane, identified by its CAS number 117933-89-8, is a compound with notable applications in the fragrance industry due to its woody and ambery scent profile. This article explores its biological activity, including toxicity assessments, environmental persistence, and potential bioaccumulation.

The molecular formula for this compound is with a molecular weight of 266.42 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 266.42 g/mol |

| Flash Point | 168.00°C |

| Purity | 95% |

Toxicity and Environmental Impact

Research indicates that this compound exhibits significant toxicity to aquatic organisms. The chronic No Observed Effect Concentrations (NOECs) for various species are as follows:

| Organism Type | NOEC (mg/L) |

|---|---|

| Algae | 0.135 |

| Daphnids | 0.096 |

| Fish | 0.030 |

These values suggest that the compound poses risks to aquatic ecosystems at relatively low concentrations .

In terms of environmental persistence, the compound has been classified as very persistent and very bioaccumulative (vPvB), indicating that it does not readily degrade in the environment and can accumulate in living organisms . The persistence criteria were fulfilled based on standard testing and modeling results.

Biodegradation Studies

A biodegradation study conducted by EAWAG-BBD predicted that the compound undergoes specific degradation pathways. The semi-logarithmic plot of residual concentrations over time showed a gradual decline in concentration in non-sterile test vessels compared to sterile controls, indicating some level of biodegradability under certain conditions .

Case Studies and Research Findings

Case Study: Aquatic Toxicity Assessment

A comprehensive study assessed the impact of this compound on freshwater ecosystems. The results confirmed that exposure to concentrations above the NOEC values led to significant declines in population health among algae and daphnid species, which serve as critical components of aquatic food webs.

Research Findings: Regulatory Classification

The European Chemicals Agency (ECHA) has classified this substance under its Candidate List for Substances of Very High Concern (SVHC) due to its hazardous properties. The classification is based on its potential for chronic toxicity and environmental impact .

Q & A

Basic Question: How can the stereochemical complexity of this compound be systematically resolved during synthesis?

Methodological Answer:

The compound’s stereochemical complexity arises from its cyclohexenyl substituents and sec-butyl group. To resolve stereoisomers:

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with HPLC or GC, optimized using polar mobile phases (e.g., hexane/isopropanol) .

- NMR Analysis : Employ NOESY or ROESY to identify spatial proximity of protons in distinct stereoisomers. For example, coupling constants (J-values) between cyclohexenyl protons can distinguish axial vs. equatorial substituents .

- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignments, particularly for solid-state conformers .

Advanced Question: What experimental strategies mitigate regulatory constraints (e.g., EU REACH) when designing studies involving this compound?

Methodological Answer:

The compound is listed under EU REACH SVHC due to potential environmental persistence . To comply:

- Substitution Analysis : Evaluate structurally similar dioxanes (e.g., 5-ethyl-1,3-dioxane derivatives) with lower regulatory burdens but comparable reactivity .

- Waste Minimization : Implement microfluidic reactors for small-scale syntheses, reducing hazardous waste generation. Catalytic methods (e.g., Brønsted acids) improve atom economy .

- Analytical Monitoring : Use LC-MS/MS to detect trace emissions (<0.1% threshold) in effluents, ensuring adherence to REACH restrictions .

Basic Question: What spectroscopic techniques are optimal for characterizing its structural stability under varying pH conditions?

Methodological Answer:

- FTIR : Monitor carbonyl (C=O) and ether (C-O-C) stretching frequencies (1,250–1,050 cm⁻¹) to detect hydrolysis or ring-opening in acidic/basic media .

- UV-Vis : Track π→π* transitions of the cyclohexenyl group (λmax ~210–260 nm) to assess conjugation changes during degradation .

- Dynamic Light Scattering (DLS) : Quantify aggregation in aqueous solutions, correlating with pH-dependent solubility .

Advanced Question: How can contradictory biological activity data (e.g., enzyme inhibition vs. activation) be rationalized across studies?

Methodological Answer:

Contradictions may stem from:

- Stereoisomer Interference : Unresolved stereoisomers ([1] vs. [2]) can exhibit divergent binding affinities. Use enantioselective synthesis to isolate individual isomers .

- Solvent Effects : Dioxane’s polarity (logP ~1.8) influences membrane permeability. Compare activity in DMSO vs. aqueous buffers to assess solvent-artifact risks .

- Dose-Response Curves : Nonlinear relationships (e.g., hormesis) require testing multiple concentrations (e.g., 0.1–100 µM) to identify biphasic effects .

Basic Question: What synthetic routes optimize yield while minimizing byproducts?

Methodological Answer:

- Acid-Catalyzed Cyclization : Use toluenesulfonic acid (5 mol%) in toluene under Dean-Stark conditions to drive water removal, achieving >75% yield of the dioxane ring .

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hr) and byproduct formation (e.g., dimerization) via controlled microwave irradiation (100–150°C) .

- Byproduct Identification : GC-MS or HRMS to detect intermediates like 2,4-dimethylcyclohexene derivatives, guiding solvent/catalyst optimization .

Advanced Question: How do computational models predict its environmental fate and toxicity?

Methodological Answer:

- QSAR Modeling : Apply quantitative structure-activity relationships (e.g., EPI Suite) to estimate biodegradation half-life (e.g., >60 days indicates persistence) .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict bioaccumulation potential (logKow ~3.5–4.2) .

- Ecotoxicity Assays : Use Daphnia magna or algae growth inhibition tests (OECD 201/202) to validate model predictions against experimental LC50/EC50 data .

Basic Question: What are the key challenges in isolating and purifying this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Optimize silica gel gradients (e.g., 5–20% ethyl acetate in hexane) to separate dioxane products from sec-butyl alcohol byproducts .

- Crystallization Solvents : Use cyclohexane/ethyl acetate (1:3) for slow evaporation, yielding high-purity crystals (>98%) .

- Distillation : Fractional distillation under reduced pressure (50–70°C, 0.1 mmHg) removes low-boiling impurities (<5%) .

Advanced Question: How does the compound’s conformational flexibility impact its reactivity in ring-opening reactions?

Methodological Answer:

- DFT Calculations : Analyze transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in acid-catalyzed ring-opening. Chair vs. boat conformers influence nucleophile accessibility .

- Kinetic Isotope Effects (KIE) : Deuterated analogs (e.g., D-labeled sec-butyl) reveal rate-determining steps (e.g., protonation vs. bond cleavage) .

- In Situ NMR : Monitor ring-opening in real-time (e.g., DCl/D₂O) to correlate conformational shifts with reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.